molecular formula C16H15Cl3N4O7 B14730873 2,6,8-Trichloro-9-(2,3,5-tri-o-acetylpentofuranosyl)-9h-purine CAS No. 5987-77-9

2,6,8-Trichloro-9-(2,3,5-tri-o-acetylpentofuranosyl)-9h-purine

Cat. No.: B14730873
CAS No.: 5987-77-9
M. Wt: 481.7 g/mol
InChI Key: YLKMRQLYWKOMDL-UHFFFAOYSA-N
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Description

2,6,8-Trichloro-9-(2,3,5-tri-o-acetylpentofuranosyl)-9h-purine is a synthetic compound that belongs to the class of purine derivatives. Purine derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6,8-Trichloro-9-(2,3,5-tri-o-acetylpentofuranosyl)-9h-purine typically involves the chlorination of a purine precursor followed by the glycosylation with a pentofuranosyl derivative. The reaction conditions often require the use of strong chlorinating agents and protective groups to ensure selective chlorination and glycosylation.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and glycosylation processes, utilizing automated reactors and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

    Reduction: Reduction reactions may involve the removal of chlorine atoms or the reduction of functional groups within the molecule.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized purine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,6,8-Trichloro-9-(2,3,5-tri-o-acetylpentofuranosyl)-9h-purine involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or nucleic acids, leading to the modulation of cellular pathways and biological activities.

Comparison with Similar Compounds

Similar Compounds

    2,6,8-Trichloropurine: A simpler derivative with similar chlorination but lacking the glycosylation.

    9-(2,3,5-Tri-o-acetylpentofuranosyl)purine: A glycosylated purine without the chlorination.

Uniqueness

2,6,8-Trichloro-9-(2,3,5-tri-o-acetylpentofuranosyl)-9h-purine is unique due to its combination of chlorination and glycosylation, which may confer distinct chemical and biological properties compared to its simpler analogs.

Properties

CAS No.

5987-77-9

Molecular Formula

C16H15Cl3N4O7

Molecular Weight

481.7 g/mol

IUPAC Name

[3,4-diacetyloxy-5-(2,6,8-trichloropurin-9-yl)oxolan-2-yl]methyl acetate

InChI

InChI=1S/C16H15Cl3N4O7/c1-5(24)27-4-8-10(28-6(2)25)11(29-7(3)26)14(30-8)23-13-9(20-16(23)19)12(17)21-15(18)22-13/h8,10-11,14H,4H2,1-3H3

InChI Key

YLKMRQLYWKOMDL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1C(C(C(O1)N2C3=C(C(=NC(=N3)Cl)Cl)N=C2Cl)OC(=O)C)OC(=O)C

Origin of Product

United States

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